molecular formula C18H19FN2 B14994884 2-butyl-1-(4-fluorobenzyl)-1H-benzimidazole

2-butyl-1-(4-fluorobenzyl)-1H-benzimidazole

Cat. No.: B14994884
M. Wt: 282.4 g/mol
InChI Key: RJSKVJFZWROHFQ-UHFFFAOYSA-N
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Description

2-butyl-1-(4-fluorobenzyl)-1H-benzimidazole: is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-butyl-1-(4-fluorobenzyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Fluorobenzyl Group:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the benzimidazole ring or the fluorobenzyl group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate are often used in substitution reactions.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the benzimidazole ring or the fluorobenzyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and chemical properties of benzimidazole derivatives.

Biology:

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Used in drug discovery and development processes.

Industry:

  • Utilized in the development of specialty chemicals and materials.
  • Applied in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2-butyl-1-(4-fluorobenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The fluorobenzyl group enhances its binding affinity and specificity, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • 2-butyl-1-(4-chlorobenzyl)-1H-benzimidazole
  • 2-butyl-1-(4-methoxybenzyl)-1H-benzimidazole
  • 2-butyl-1-(4-ethoxybenzyl)-1H-benzimidazole

Comparison:

  • Unique Properties: The presence of the fluorine atom in 2-butyl-1-(4-fluorobenzyl)-1H-benzimidazole imparts unique electronic properties, enhancing its reactivity and binding affinity.
  • Biological Activity: The fluorobenzyl group can significantly influence the compound’s biological activity, making it more potent or selective compared to its analogs.
  • Chemical Stability: Fluorine atoms can increase the chemical stability of the compound, making it more resistant to metabolic degradation.

Properties

Molecular Formula

C18H19FN2

Molecular Weight

282.4 g/mol

IUPAC Name

2-butyl-1-[(4-fluorophenyl)methyl]benzimidazole

InChI

InChI=1S/C18H19FN2/c1-2-3-8-18-20-16-6-4-5-7-17(16)21(18)13-14-9-11-15(19)12-10-14/h4-7,9-12H,2-3,8,13H2,1H3

InChI Key

RJSKVJFZWROHFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F

Origin of Product

United States

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